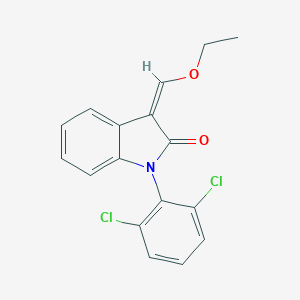![molecular formula C14H16N2O2 B273685 (2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been studied extensively for its various properties, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one involves its ability to inhibit the activity of various enzymes and proteins that are involved in inflammatory and oxidative processes. The compound has also been shown to modulate various signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines and reactive oxygen species in cells and tissues. It has also been shown to modulate the expression of various genes that are involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one in lab experiments is its ability to exhibit multiple therapeutic properties. The compound can be used for various applications such as anti-inflammatory, analgesic, and antioxidant agents. However, one of the major limitations of using the compound is its potential toxicity and side effects, which need to be carefully monitored and evaluated.
Zukünftige Richtungen
There are several future directions that can be explored in the field of (2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one research. One of the major directions is the development of novel derivatives and analogs of the compound that exhibit improved therapeutic properties and reduced toxicity. Another direction is the evaluation of the compound's potential use in combination therapies for various diseases such as cancer and diabetes. Finally, the compound's potential use in drug delivery systems and nanotechnology can also be explored.
Conclusion:
In conclusion, (2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one is a chemical compound that has shown significant potential for various therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this field can lead to the development of novel drugs and therapies for various diseases.
Synthesemethoden
The synthesis of (2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one involves the reaction of cyclohexanone and 4-acetylphenylhydrazine in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.
Eigenschaften
Produktname |
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16N2O2/c1-10(17)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)18/h6-9,15H,2-5H2,1H3/b16-13- |
InChI-Schlüssel |
QZCKQRHCBBFSFK-SSZFMOIBSA-N |
Isomerische SMILES |
CC(=O)C1=CC=C(C=C1)N/N=C\2/CCCCC2=O |
SMILES |
CC(=O)C1=CC=C(C=C1)NN=C2CCCCC2=O |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NN=C2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)


![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)

![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)